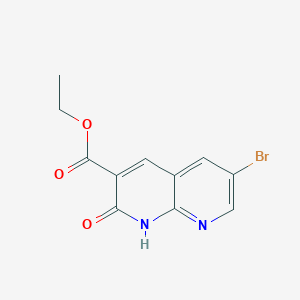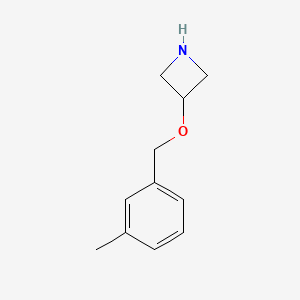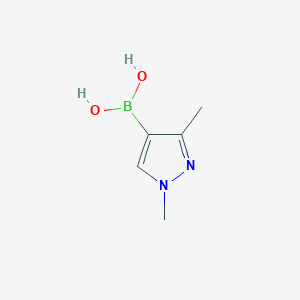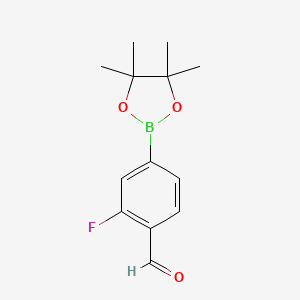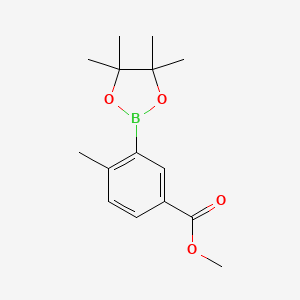
SPDP-PEG24-酸
描述
SPDP-PEG24-acid is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound facilitates the conjugation of two essential ligands necessary for PROTAC molecule formation, enabling selective protein degradation via the ubiquitin-proteasome system within cells .
科学研究应用
SPDP-PEG24-acid has a wide range of applications in scientific research:
作用机制
Target of Action
SPDP-PEG24-acid is a polyethylene glycol (PEG)-based PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein . The primary targets of SPDP-PEG24-acid, therefore, are the E3 ubiquitin ligase and the specific protein that the PROTAC is designed to degrade .
Mode of Action
The SPDP-PEG24-acid linker connects two essential ligands: one for the E3 ubiquitin ligase and the other for the target protein . This enables the formation of a ternary complex between the E3 ligase, the PROTAC, and the target protein . The proximity of the E3 ligase to the target protein brought about by the PROTAC facilitates the transfer of ubiquitin to the target protein . The ubiquitinated target protein is then recognized by the proteasome, an intracellular protein degradation machinery, leading to the degradation of the target protein .
Biochemical Pathways
The action of SPDP-PEG24-acid affects the ubiquitin-proteasome system, a crucial pathway for protein degradation within cells . By inducing the degradation of specific target proteins, SPDP-PEG24-acid can influence various biochemical pathways depending on the function of the target protein .
Pharmacokinetics
The pegylation of the linker is known to improve the solubility and stability of the protac, potentially enhancing its bioavailability .
Result of Action
The primary result of the action of SPDP-PEG24-acid is the degradation of the target protein . This can lead to a decrease in the function of the target protein, which can have various effects at the molecular and cellular levels depending on the role of the target protein .
Action Environment
The action of SPDP-PEG24-acid, like other PROTACs, takes place intracellularly . The stability and efficacy of SPDP-PEG24-acid can be influenced by various environmental factors within the cell, such as the presence of the E3 ligase and the target protein, the activity of the proteasome, and the intracellular concentration of the PROTAC
生化分析
Biochemical Properties
SPDP-PEG24-acid is involved in biochemical reactions as a linker that connects two ligands: one for an E3 ubiquitin ligase and the other for a target protein. This compound interacts with various enzymes, proteins, and biomolecules, primarily through its disulfide bond and carboxylic acid moieties. The disulfide bond in SPDP-PEG24-acid is cleavable, allowing it to react readily with amine and thiol groups. This interaction is essential for the formation of stable conjugates that can be used in intracellular crosslinking reactions .
Cellular Effects
SPDP-PEG24-acid influences various cellular processes by facilitating the degradation of target proteins. This compound affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By enabling the selective degradation of specific proteins, SPDP-PEG24-acid can alter the cellular environment, leading to changes in cell behavior and function. For example, the degradation of oncogenic proteins can inhibit cancer cell proliferation and induce apoptosis .
Molecular Mechanism
The mechanism of action of SPDP-PEG24-acid involves its role as a linker in PROTAC molecules. SPDP-PEG24-acid binds to both the E3 ubiquitin ligase and the target protein, bringing them into close proximity. This interaction facilitates the transfer of ubiquitin molecules from the E3 ligase to the target protein, marking it for degradation by the proteasome. The cleavable disulfide bond in SPDP-PEG24-acid allows for the release of the target protein once ubiquitination is complete, ensuring efficient protein degradation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of SPDP-PEG24-acid can change over time due to its stability and degradation properties. SPDP-PEG24-acid is generally stable under recommended storage conditions, but its activity can be influenced by factors such as temperature and pH. Long-term studies have shown that SPDP-PEG24-acid maintains its efficacy in facilitating protein degradation over extended periods, although some degradation of the compound itself may occur .
Dosage Effects in Animal Models
The effects of SPDP-PEG24-acid vary with different dosages in animal models. At lower doses, SPDP-PEG24-acid effectively facilitates the degradation of target proteins without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential off-target protein degradation and disruption of normal cellular functions. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing adverse outcomes .
Metabolic Pathways
SPDP-PEG24-acid is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s disulfide bond is cleaved by cellular reductants, releasing the active components that participate in protein degradation. This process can affect metabolic flux and metabolite levels within the cell, influencing overall cellular metabolism. The involvement of SPDP-PEG24-acid in these pathways highlights its potential impact on cellular homeostasis .
Transport and Distribution
Within cells and tissues, SPDP-PEG24-acid is transported and distributed through interactions with transporters and binding proteins. The polyethylene glycol moiety enhances the solubility and stability of the compound, facilitating its movement within the cellular environment. SPDP-PEG24-acid can accumulate in specific cellular compartments, where it exerts its effects on target proteins .
Subcellular Localization
SPDP-PEG24-acid is localized in various subcellular compartments, including the cytoplasm and nucleus. The compound’s targeting signals and post-translational modifications direct it to specific organelles, where it interacts with target proteins. This subcellular localization is crucial for the compound’s activity, as it ensures that SPDP-PEG24-acid can effectively facilitate protein degradation in the appropriate cellular context .
准备方法
Synthetic Routes and Reaction Conditions
SPDP-PEG24-acid is synthesized by linking SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) with a polyethylene glycol chain terminated with a carboxylic acid group. The synthesis involves the following steps:
Activation of SPDP: SPDP is activated by reacting with a base, forming an intermediate that can react with polyethylene glycol.
PEGylation: The activated SPDP is then reacted with polyethylene glycol to form SPDP-PEG24.
Carboxylation: The terminal hydroxyl group of the polyethylene glycol chain is converted to a carboxylic acid group using appropriate reagents.
Industrial Production Methods
Industrial production of SPDP-PEG24-acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of SPDP are activated using industrial-grade bases.
Mass PEGylation: The activated SPDP is reacted with polyethylene glycol in large reactors.
Carboxylation at Scale: The terminal hydroxyl group is converted to a carboxylic acid group using industrial reagents and conditions.
化学反应分析
Types of Reactions
SPDP-PEG24-acid undergoes several types of chemical reactions:
Substitution Reactions: The SPDP moiety contains a cleavable disulfide bond that can react with amine and thiol groups.
Common Reagents and Conditions
EDC, DCC, HATU: Used for coupling reactions with primary amines.
Reducing Agents: Used to cleave the disulfide bond in the SPDP moiety.
Major Products
Amine-Conjugated Products: Formed by coupling the carboxylic acid group with primary amines.
Thiol-Conjugated Products: Formed by reacting the SPDP moiety with thiol groups.
相似化合物的比较
Similar Compounds
SPDP-PEG24-propionic acid: A similar compound with a propionic acid group instead of a carboxylic acid group.
Sulfo-LC-SPDP: A cleavable crosslinker with a similar disulfide bond but different functional groups.
Uniqueness
SPDP-PEG24-acid is unique due to its combination of a cleavable disulfide bond, a polyethylene glycol chain, and a terminal carboxylic acid group. This combination provides versatility in conjugation reactions and enhances the solubility and stability of the resulting bioconjugates .
属性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H110N2O27S2/c62-57(5-56-89-90-58-3-1-2-6-61-58)60-7-9-66-11-13-68-15-17-70-19-21-72-23-25-74-27-29-76-31-33-78-35-37-80-39-41-82-43-45-84-47-49-86-51-53-88-55-54-87-52-50-85-48-46-83-44-42-81-40-38-79-36-34-77-32-30-75-28-26-73-24-22-71-20-18-69-16-14-67-12-10-65-8-4-59(63)64/h1-3,6H,4-5,7-56H2,(H,60,62)(H,63,64) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIVUQZDUBNJOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H110N2O27S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1343.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


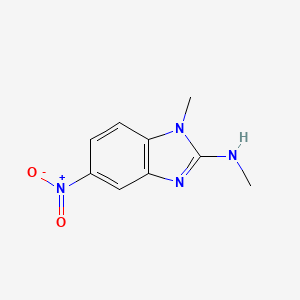
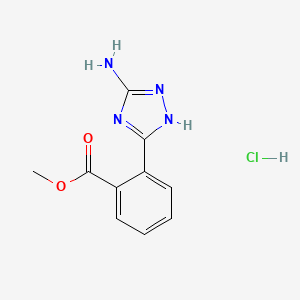
![8-Chloro-1-methylimidazo[1,5-a]pyrazine](/img/structure/B1393624.png)
acetate](/img/structure/B1393626.png)
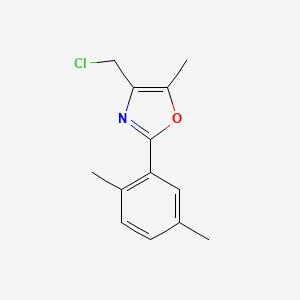

![Dimethyl 2-{(1S)-1-[3-(cyclopentyloxy)-4-methoxyphenyl]-2-nitroethyl}succinate](/img/structure/B1393631.png)
